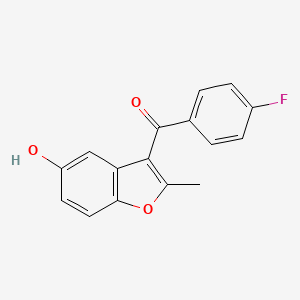![molecular formula C21H25NO2 B5710384 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In medicine, this compound has been shown to improve cognitive function, reduce inflammation, and alleviate pain. In pharmacology, it has been shown to have analgesic and anti-inflammatory effects. In biochemistry, it has been used as a tool to study the role of certain enzymes and proteins in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide in lab experiments is its high potency and specificity. This compound has been shown to have a strong and specific effect on certain enzymes and proteins, making it a valuable tool for studying their function. However, one limitation of using this compound is its potential toxicity. High doses of this compound can be toxic to cells and may lead to cell death.
Orientations Futures
There are many potential future directions for research on 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and proteins.
2. Development of new synthetic methods for producing this compound, with the aim of improving its yield and purity.
3. Exploration of new applications for this compound in medicine, pharmacology, and biochemistry.
4. Investigation of potential side effects and toxicity of this compound, with the aim of improving its safety for use in humans.
5. Development of new analogs of this compound with improved potency and specificity.
Méthodes De Synthèse
The synthesis of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide involves the reaction of 2,3-dihydro-1H-inden-5-ol with isobutylamine and benzoyl chloride. The reaction is catalyzed by a base such as triethylamine and is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In pharmacology, it has been studied for its potential as an analgesic and anti-inflammatory agent. In biochemistry, it has been used as a tool to study the role of certain enzymes and proteins in cellular processes.
Propriétés
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-15(2)13-22-21(23)18-8-6-16(7-9-18)14-24-20-11-10-17-4-3-5-19(17)12-20/h6-12,15H,3-5,13-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQSNIAXRHRARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)COC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710318.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)



![3,4-dimethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5710406.png)
![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)
![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)